Hydantoin, 1,3-diacetyl-5,5-diphenyl-
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Overview
Description
Hydantoin, 1,3-diacetyl-5,5-diphenyl- is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of hydantoin, 1,3-diacetyl-5,5-diphenyl- includes two acetyl groups and two phenyl groups attached to the hydantoin core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin, 1,3-diacetyl-5,5-diphenyl- typically involves the acylation of 5,5-diphenylhydantoin. One common method is the reaction of 5,5-diphenylhydantoin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, green chemistry principles are increasingly being applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 1,3-diacetyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydantoin derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydantoin derivatives with reduced acetyl groups. Substitution reactions can lead to a wide range of substituted hydantoin derivatives.
Scientific Research Applications
Hydantoin, 1,3-diacetyl-5,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Hydantoin derivatives are known for their anticonvulsant properties, and this compound is being investigated for similar therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of hydantoin, 1,3-diacetyl-5,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. For example, it may block sodium channels, which is a common mechanism for anticonvulsant activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Hydantoin, 1,3-diacetyl-5,5-diphenyl- can be compared with other hydantoin derivatives such as:
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents.
Ethotoin: Another anticonvulsant with a different substitution pattern on the hydantoin ring.
Nitrofurantoin: An antibiotic that contains a hydantoin moiety but has distinct functional groups that confer its antibacterial properties.
The uniqueness of hydantoin, 1,3-diacetyl-5,5-diphenyl- lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. Its dual acetyl and phenyl groups make it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
4224-06-0 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1,3-diacetyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16N2O4/c1-13(22)20-17(24)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14(2)23)18(20)25/h3-12H,1-2H3 |
InChI Key |
JSRBJRZHHMVBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C(N(C1=O)C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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